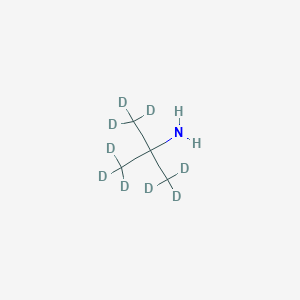

tert-Butyl-d9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

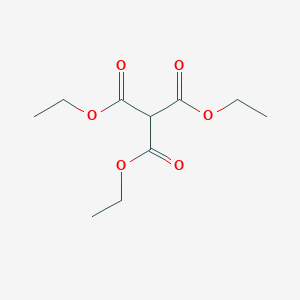

Tert-Butyl-d9-amine, also known as this compound, is a useful research compound. Its molecular formula is C4H11N and its molecular weight is 82.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis of Amines

Chiral amines, which are significant in bioactive molecules such as amino acids and pharmaceuticals, can be reliably synthesized asymmetrically using tert-butanesulfinamide (tBS). This process typically involves three steps: condensation of tBS with a carbonyl compound, nucleophile addition, and cleavage of the tert-butanesulfinyl group, resulting in a wide range of amine structures from simple starting materials. Such synthesized amines have been utilized in various biological applications, including click chemistry, diversity-oriented synthesis, peptide isosteres, and the development of protease inhibitors for drugs and imaging agents (Xu, Chowdhury, & Ellman, 2013).

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines serve as highly versatile intermediates for the asymmetric synthesis of a broad spectrum of amines. Prepared from enantiomerically pure tert-butanesulfinamide and various aldehydes and ketones, these imines facilitate the addition of different nucleophiles, directed by the chiral tert-butanesulfinyl group. This methodology allows for the efficient synthesis of a wide range of enantioenriched amines, including α-branched and α,α-dibranched amines, amino acids, and amino alcohols, highlighting its significance in the synthesis of complex amine structures (Ellman, Owens, & Tang, 2002).

Aqueous Microwave-Assisted Protection of Amines

An eco-friendly, catalyst-free method has been developed for the protection of amines and amino acids using various reagents like di-tert-butyl dicarbonate in an aqueous medium under microwave assistance. This chemoselective protection process is quick, produces minimal waste, and is particularly significant for its environmental friendliness and efficiency in protecting amino groups, making it a valuable tool in synthetic organic chemistry (Nardi et al., 2015).

Palladium-Catalyzed Amination at Room Temperature

A new catalyst, Pd-PEPPSI-IPentCl-o-picoline, has been developed to enable the amination of challenging coupling partners, such as electron-poor anilines with deactivated aryl chlorides, at room temperature using only carbonate base. This advancement overcomes the limitations of traditional methods that require high temperatures and strong bases, potentially damaging sensitive functional groups. This innovation opens up new possibilities for coupling reactions involving unreactive amines and provides a more gentle and versatile approach to amination (Pompeo et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

tert-Butyl-d9-amine is a labeled analog of tert-Butylamine , which is a common reagent in chemical syntheses

Mode of Action

The mode of action of this compound involves serving as a unique reagent or building block for the synthesis of deuterated compounds . The incorporation of deuterium atoms into organic molecules can provide insights into reaction pathways, intermediates, and kinetics by allowing researchers to monitor the fate of specific atoms throughout a reaction .

Biochemical Pathways

Its use in the synthesis of deuterated compounds suggests that it may be involved in a variety of biochemical pathways, depending on the specific compounds being synthesized .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reagent in the synthesis of deuterated compounds, it contributes to the formation of these compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place away from light, fire, and oxidizing agents . Proper laboratory procedures should be followed when handling this compound, including the use of appropriate protective equipment .

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBMKDOPFTVDT-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-08-5 |

Source

|

| Record name | tert-Butyl-d9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)